Dipotassium peroxydicarbonate
Overview
Description
Dipotassium peroxydicarbonate is an inorganic compound with the chemical formula K₂C₂O₆. It is a potassium salt of peroxydicarbonic acid and is known for its strong oxidizing properties. The compound is typically found as a light blue crystalline solid and is used in various industrial and chemical applications due to its ability to release oxygen and carbon dioxide upon decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium peroxydicarbonate can be synthesized through the electrolysis of a saturated potassium carbonate solution at low temperatures, typically around -20°C. The process involves the oxidation of carbonate ions at the anode, forming the peroxydicarbonate anion .
Industrial Production Methods
In industrial settings, this compound is produced by reacting an inorganic peroxide with an alkali metal hydroxide to form an alkali metal peroxide. This peroxide is then added to a mixture containing a haloformate, a dispersant, and water. The mixture is homogenized to form peroxydicarbonate, which is then dispersed as small droplets in the aqueous mixture .
Chemical Reactions Analysis
Types of Reactions
Dipotassium peroxydicarbonate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Decomposition: Upon heating, it decomposes to release oxygen and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic substrates that can be oxidized. The reactions typically occur under controlled temperature conditions to manage the release of oxygen and carbon dioxide.
Major Products Formed
The major products formed from the decomposition of this compound are oxygen and carbon dioxide. In oxidation reactions, the products depend on the specific substrates being oxidized.
Scientific Research Applications
Dipotassium peroxydicarbonate has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: Its strong oxidizing properties make it useful in certain biochemical assays and experiments.
Medicine: It is explored for its potential use in sterilization processes due to its ability to release oxygen.
Mechanism of Action
The mechanism of action of dipotassium peroxydicarbonate involves the release of oxygen radicals upon decomposition. These radicals can initiate oxidation reactions by attacking organic substrates, leading to the formation of oxidized products. The molecular targets and pathways involved depend on the specific substrates and conditions of the reaction .
Comparison with Similar Compounds
Similar Compounds
Potassium peroxodisulfate (K₂S₂O₈): Another strong oxidizing agent used in similar applications.
Sodium percarbonate (Na₂CO₃·1.5H₂O₂): Used as a bleaching agent and in cleaning products.
Potassium percarbonate (K₂CO₃·1.5H₂O₂): Similar to sodium percarbonate but with potassium as the cation.
Uniqueness
Dipotassium peroxydicarbonate is unique due to its specific molecular structure, which includes a peroxide bridge between two carbonate anions. This structure allows it to release oxygen and carbon dioxide upon decomposition, making it particularly useful in applications requiring a controlled release of these gases .
Properties
IUPAC Name |
dipotassium;carboxylatooxy carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O6.2K/c3-1(4)7-8-2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDAXLOEFWJKTL-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])OOC(=O)[O-].[K+].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2K2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701036330 | |
Record name | Dipotassium peroxydicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701036330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
589-97-9 | |
Record name | Dipotassium peroxydicarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipotassium peroxydicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701036330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPOTASSIUM PEROXYDICARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBW7U9I8UV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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